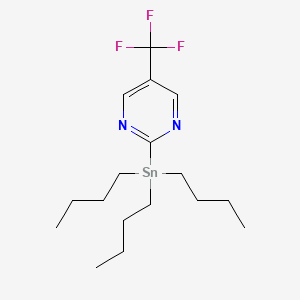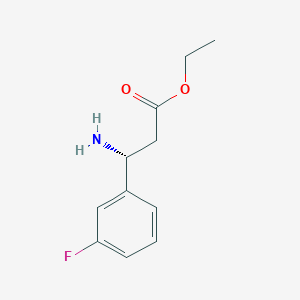
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine is an organotin compound that features a trifluoromethyl group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method includes the reaction of 5-(trifluoromethyl)pyrimidine with tributyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other substituents through reactions with electrophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Common Reagents and Conditions
Electrophiles: Used in substitution reactions to replace the stannyl group.
Palladium Catalysts: Employed in Stille coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted pyrimidines.
科学的研究の応用
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Agrochemicals: Used in the synthesis of compounds with herbicidal or pesticidal properties.
Materials Science: Employed in the development of new materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine involves its reactivity with various reagents. In Stille coupling reactions, the stannyl group acts as a nucleophile, reacting with electrophilic palladium intermediates to form carbon-carbon bonds. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, making them valuable in pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
2-(Tributylstannyl)pyrimidine: Similar structure but lacks the trifluoromethyl group.
5-(Trifluoromethyl)pyrimidine: Lacks the stannyl group but contains the trifluoromethyl group.
2-(Tributylstannyl)-4-(trifluoromethyl)pyrimidine: Similar structure with the trifluoromethyl group at a different position.
Uniqueness
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine is unique due to the presence of both the stannyl and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these groups makes it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
特性
分子式 |
C17H29F3N2Sn |
|---|---|
分子量 |
437.1 g/mol |
IUPAC名 |
tributyl-[5-(trifluoromethyl)pyrimidin-2-yl]stannane |
InChI |
InChI=1S/C5H2F3N2.3C4H9.Sn/c6-5(7,8)4-1-9-3-10-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
InChIキー |
BGXYOEJNFCJRGQ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Oxabicyclo[3.3.1]nonan-2-one](/img/structure/B13512599.png)


amine hydrochloride](/img/structure/B13512604.png)

![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
![2-[(But-3-en-1-yl)amino]acetic acid](/img/structure/B13512648.png)
![[(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)




